molecular formula C23H19FN4O2S2 B2614710 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1115439-98-9

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2614710
CAS No.: 1115439-98-9
M. Wt: 466.55
InChI Key: ZUJASSYCFHAGTK-UHFFFAOYSA-N
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Description

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an imidazole ring, and a thiophene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the attachment of the thiophene moiety. Common reagents used in these reactions include various amines, thiols, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenated compounds, amines, and thiols under various solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used in anticoagulant applications.

    Triple Bond Compounds: Compounds with triple bonds, such as dehydrobenzoannulene.

Uniqueness

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is unique due to its combination of a fluorophenyl group, an imidazole ring, and a thiophene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24FN5O2SC_{26}H_{24}F_{N}5O_{2}S. It features a unique structure that includes:

  • An imidazole ring
  • A benzamide moiety
  • Fluorinated phenyl groups

The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further exploration in drug development.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It may act as a positive allosteric modulator (PAM) for GABA-A receptors, similar to other related compounds .
  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines .

Pharmacological Profiles

Research has shown that derivatives of this compound exhibit varying degrees of biological activity. The following table summarizes key findings from recent studies:

Activity Type Description Reference
Anticancer ActivitySignificant cytotoxicity against leukemia and melanoma cell lines
GABA-A Receptor ModulationActs as a PAM, enhancing receptor activity
Metabolic StabilityShows improved metabolic stability compared to similar compounds

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Anticancer Activity :
    • A series of derivatives were tested against multiple cancer cell lines, showing IC50 values ranging from 0.42 µM to 2.09 µM, indicating potent antiproliferative effects compared to standard treatments like doxorubicin .
  • GABA-A Receptor Interaction :
    • Molecular docking studies demonstrated that the compound binds effectively to the GABA-A receptor, suggesting its potential use in treating anxiety disorders through modulation of this receptor .

Properties

IUPAC Name

3-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c24-17-6-8-18(9-7-17)27-21(29)15-32-23-25-10-11-28(23)19-4-1-3-16(13-19)22(30)26-14-20-5-2-12-31-20/h1-13H,14-15H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJASSYCFHAGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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